molecular formula C18H26N4O2S B12237555 1-methyl-2-[5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole

1-methyl-2-[5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole

Cat. No.: B12237555
M. Wt: 362.5 g/mol
InChI Key: UNFVDIIUOYDVPF-UHFFFAOYSA-N
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Description

1-methyl-2-[5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzodiazole core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-[5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-[5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding amine.

Scientific Research Applications

1-methyl-2-[5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-2-[5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2-[5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both pyrrole and benzodiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H26N4O2S

Molecular Weight

362.5 g/mol

IUPAC Name

1-methyl-2-[5-(2-methylpropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]benzimidazole

InChI

InChI=1S/C18H26N4O2S/c1-13(2)12-25(23,24)22-10-14-8-21(9-15(14)11-22)18-19-16-6-4-5-7-17(16)20(18)3/h4-7,13-15H,8-12H2,1-3H3

InChI Key

UNFVDIIUOYDVPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=O)(=O)N1CC2CN(CC2C1)C3=NC4=CC=CC=C4N3C

Origin of Product

United States

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